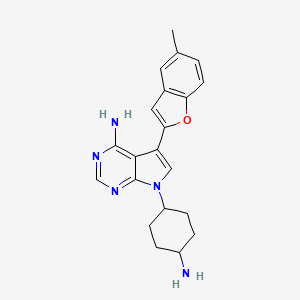
PIKfyve-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PIKfyve-IN-3 is a compound that inhibits the activity of the phosphoinositide kinase PIKfyve. PIKfyve is an enzyme that plays a critical role in the endosomal and lysosomal systems, regulating membrane homeostasis, endosomal trafficking, and autophagy . This compound has emerged as a potential therapeutic agent for various diseases, including cancers, viral infections, and neurodegenerative disorders .
Métodos De Preparación
The synthesis of PIKfyve-IN-3 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Specific functional groups are introduced to the core structure to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final compound is purified using techniques such as chromatography and recrystallization. .
Análisis De Reacciones Químicas
PIKfyve-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups to this compound, enhancing its selectivity and potency.
Aplicaciones Científicas De Investigación
PIKfyve-IN-3 has a wide range of scientific research applications, including:
Cancer research: this compound has shown potential as an anti-cancer agent by inhibiting the proliferation of cancer cells and inducing cell death.
Viral infections: this compound has demonstrated antiviral activity against several viruses, including Ebola virus and SARS-CoV-2. .
Neurodegenerative diseases: this compound has been investigated for its potential to treat neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).
Autophagy research: this compound is used to study the role of PIKfyve in autophagy, a cellular process that degrades and recycles damaged organelles and proteins.
Mecanismo De Acción
PIKfyve-IN-3 exerts its effects by inhibiting the activity of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate to produce phosphatidylinositol-3,5-bisphosphate . This inhibition disrupts endosomal and lysosomal functions, leading to the accumulation of cytoplasmic vacuoles and impaired autophagic flux . This compound also affects various signaling pathways, including the mTOR pathway, which is involved in cell growth and survival .
Comparación Con Compuestos Similares
PIKfyve-IN-3 can be compared with other PIKfyve inhibitors, such as:
This compound is unique in its ability to inhibit PIKfyve with high selectivity and potency, making it a valuable tool for studying the role of PIKfyve in various biological processes and diseases .
Propiedades
Fórmula molecular |
C21H23N5O |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
7-(4-aminocyclohexyl)-5-(5-methyl-1-benzofuran-2-yl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H23N5O/c1-12-2-7-17-13(8-12)9-18(27-17)16-10-26(15-5-3-14(22)4-6-15)21-19(16)20(23)24-11-25-21/h2,7-11,14-15H,3-6,22H2,1H3,(H2,23,24,25) |
Clave InChI |
CUVPKJMJOAUYEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C2)C3=CN(C4=NC=NC(=C34)N)C5CCC(CC5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)

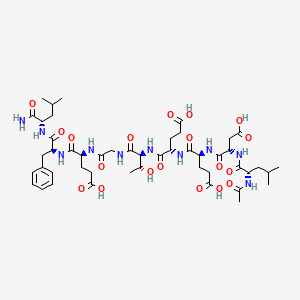

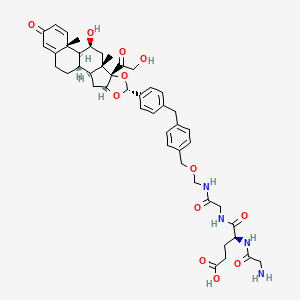
![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
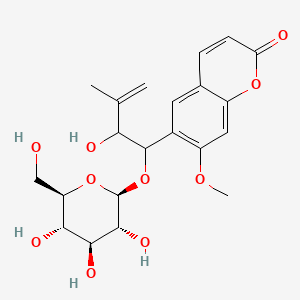
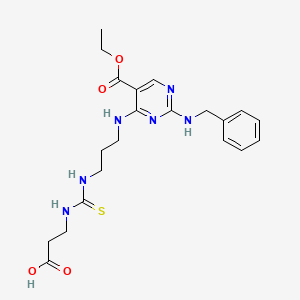
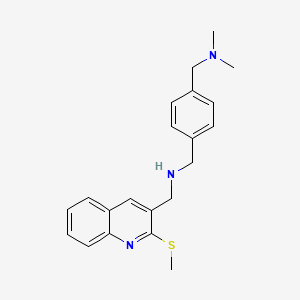
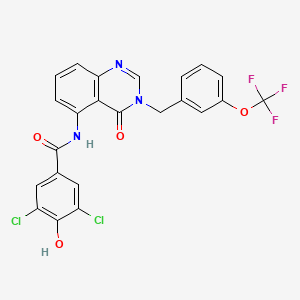
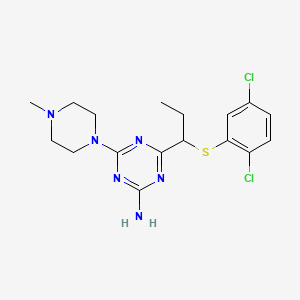
![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
